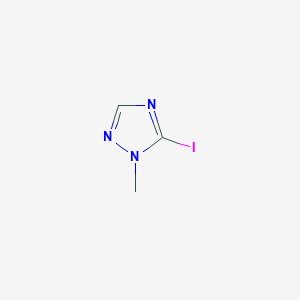

5-Iodo-1-methyl-1h-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

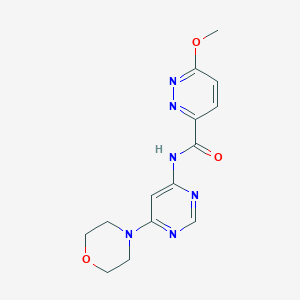

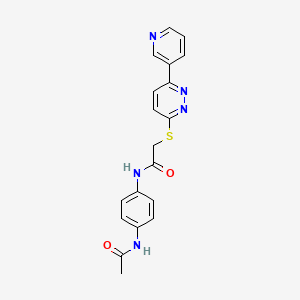

5-Iodo-1-methyl-1H-1,2,4-triazole is a halogenated heterocycle . It has the empirical formula C2H3IN4 and a molecular weight of 209.98 . It is also known as 1H-1,2,4-Triazole, 5-iodo-1-methyl- .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including this compound, involves a variety of methods. One common method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves a copper-catalyzed reaction under an atmosphere of air . More research is needed to determine the specific synthesis process for this compound.Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three nitrogen atoms, one carbon atom, and one iodine atom . The molecule has a molar refractivity of 36.3±0.0 cm^3 and a polarizability of 14.4±0.0 10^-24 cm^3 .Physical And Chemical Properties Analysis

This compound is a solid with a density of 2.4±0.0 g/cm^3 . It has a boiling point of 283.0±0.0 °C at 760 mmHg and a flash point of 125.0±0.0 °C . It has a polar surface area of 31 Å^2 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of 4-Iodo-1H-1,2,3-triazole and its derivatives, including diiodo-triazoles, has been achieved using efficient synthetic routes. These triazoles have been characterized through NMR, infrared spectra, and elemental analyses, highlighting their potential in various applications due to their thermal and sensitivity properties (Chand et al., 2016).

Application in Biomedical and Chemical Fields

- A novel copper-catalyzed aqueous multicomponent synthetic method for preparing 5-iodo-1,2,3-triazoles has been developed. This method effectively and selectively synthesizes substrates, including those with nucleoside, sugar, and amino acid moieties. Its application extends to the direct single-step multicomponent dual modification of peptides and radioactive iodine labeling (Li et al., 2017).

Investigation of Structural and Energetic Properties

- Research on the 1,2,4-triazole system, including the synthesis of various derivatives like 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols, has been conducted. These studies involve the physical-chemical properties of new compounds, confirming their structures through modern physical-chemical methods of analysis (Bihdan & Parchenko, 2018).

Radiochemical Applications

- A one-pot, three-component copper(II)-mediated reaction has been reported for synthesizing 5-[(125)I]iodo-1,2,3-triazoles. This method facilitates the rapid assembly of structurally diverse iodine-125-labeled triazoles, functionalized with bioconjugation groups, fluorescent dyes, and biomolecules. This approach offers broad applicability in creating molecular probes for in vivo biochemical event measurements (Yan et al., 2013).

Halogen Bonding Studies in Chemistry

- The study of 5-((4-((4-chlorophenoxy)methyl)-5-iodo-1H-1,2,3-triazol-1-yl)methyl)-2-methylpyrimidin-4-amine (PA-1) has provided insight into halogen bonding interactions. This research, involving X-ray crystallography, DFT calculation, and molecular docking, highlights the significance of the iodine atom in forming halogen bonds, which has implications for optimizing compounds like PA-1 for potential pharmaceutical applications (He et al., 2020).

Energetic Material Research

- Research into energetic materials has led to the synthesis of salts of trinitromethyl-substituted triazoles. These compounds are identified as highly dense energetic materials, offering a combination of high density, moderate to good thermal stability, and excellent detonation properties. Such research contributes to the development of potentially explosive compounds with superior properties compared to existing materials (Thottempudi & Shreeve, 2011).

Applications in Photophysical and Biological Fields

- The synthesis of new triazoles derivatives, such as 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, has been explored. Investigations into their optical properties, including UV absorption and fluorescence emission spectroscopies, indicate their potential applications in various fields due to their fluorescence properties (Efremova et al., 2021).

Propiedades

IUPAC Name |

5-iodo-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c1-7-3(4)5-2-6-7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFIAJUUPZCTKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

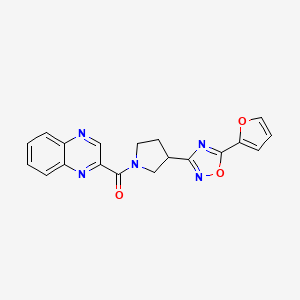

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)

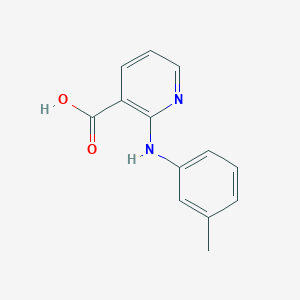

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)

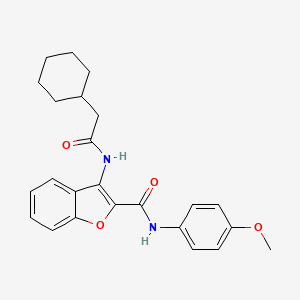

![ethyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2792504.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2792508.png)

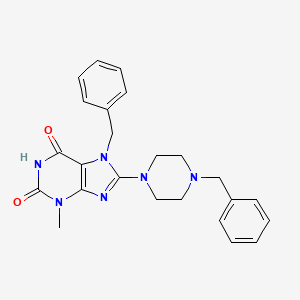

![1-(sec-butyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2792510.png)

![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2792519.png)